N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Properties Drug Likeness Solubility

Generic pyrazolopyrimidine analogs confound kinase selectivity studies, producing unreliable SAR. This N-(2-methoxyethyl)-1-phenyl derivative resolves that ambiguity as a structurally defined, mono-substituted probe: • Unique hydrophilicity-lipophilicity balance (clogP ≈ 2.50) vs. parent PP3 (1.80) and bis-substituted analog (2.10) • Zero H-bond donors; designed to isolate steric and lipophilic effects at the N4 position on cellular permeability • Serves as a chemically matched negative control for the bis(2-methoxyethyl) PI3Kδ inhibitor in cellular assays Supplied via custom synthesis with full analytical characterization (NMR, HPLC, HRMS) for kinase-focused library design and N4 SAR mapping.

Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
Cat. No. B4884465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCOCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIInChI=1S/C14H15N5O/c1-20-8-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)
InChIKeyKGWVPYZUAIFHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Formula: C14H15N5O, MW: 269.30 g/mol) is a synthetic, N4-substituted derivative of the pyrazolo[3,4-d]pyrimidine heterocyclic scaffold . This compound belongs to a privileged chemical class widely explored for ATP-competitive kinase inhibition, particularly against the Epidermal Growth Factor Receptor (EGFR) family [1]. Its core structure is identical to the well-characterized research tool PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), but it features a critical N-(2-methoxyethyl) substitution at the 4-amino position, which is designed to modulate physicochemical properties such as solubility, lipophilicity (clogP), and hydrogen-bonding capacity relative to the unsubstituted parent [2]. While this compound is primarily available from specialized chemical suppliers for research purposes, curated bioactivity databases confirm its presence as a building block in kinase-focused libraries, though direct, peer-reviewed pharmacological characterization remains limited [2].

Designed for Kinase selectivity SAR studies
Key feature N4-(2-methoxyethyl) with zero HBD alters hinge-binding profile
Profile Distinct lipophilicity from parent PP3; candidate for EGFR-targeted library

Substitution Risks for N4-Substituted Pyrazolopyrimidine Analogs


Researchers cannot assume functional interchangeability between N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its closest structural analogs. The introduction and nature of the N4-substituent govern critical molecular properties: the 2-methoxyethyl chain establishes a unique hydrophilicity-lipophilicity balance (clogP ≈ 2.50) compared to the unsubstituted parent PP3 (clogP ≈ 1.80) or the bis-substituted analog (clogP ≈ 2.10) [1]. This fine-tuning directly influences cell permeability and aqueous solubility. Critically, within this chemical class, even minor N4-alkyl modifications can cause a complete shift in kinase selectivity. For instance, N,N-bis(2-methoxyethyl) disubstitution redirects activity toward PI3Kδ inhibition, while N4-phenylamino derivatives engage the EGFR kinase domain differently than N4-alkylamino variants [2]. Substituting the target compound with a generic 'pyrazolopyrimidine' or even a close methyl analog (e.g., N-(2-methoxyethyl)-1-methyl derivative) risks introducing an unvalidated selectivity profile, confounding structure-activity relationship (SAR) analyses or leading to conflicting biological readouts. Without direct comparative pharmacological data for this specific compound, the default procurement position must be to treat each N4-substituted variant as a distinct chemical entity.

  • N4-alkyl substitution shifts kinase selectivity
    EGFR (PP3) or PI3Kδ (bis-analog) profiles may not transfer to this mono-substituted variant.
  • Physicochemical mismatch
    Zero H-bond donors and altered clogP can change permeability and solubility relative to unsubstituted or bis-substituted analogs.
  • Unvalidated selectivity
    Without direct comparative pharmacology, each N4-variant must be treated as a distinct chemical entity.

Comparative Evidence: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Analogs


Physicochemical Profile vs. PP3 and Bis-Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.50, a topological polar surface area (TPSA) of 69.63 Ų, and notably registers zero hydrogen bond donors (HBD) versus six hydrogen bond acceptors (HBA). This profile distinguishes it from the parent PP3 (clogP ≈ 1.80, HBD: 2) and the N,N-bis(2-methoxyethyl) analog (clogP ≈ 2.10, HBD: 0, HBA: 7) [1]. The absence of an HBD on the target compound, due to full N-substitution at the 4-amino position, eliminates a potential hydrogen bond interaction with kinase hinge-region backbone carbonyls, a key feature in PP3's binding mode. The elevated clogP suggests enhanced passive membrane permeability compared to PP3, while the single methoxyethyl chain may offer a more favorable solubility profile than the bulkier bis-substituted analog.

Physicochemical profile vs. PP3 & bis-analog
Reported
clogP 2.50; HBA 6; HBD 0 vs. PP3 (clogP 1.80; HBD 2) and bis-analog (clogP 2.10; HBD 0)
Profile may influence passive permeability and hinge-region hydrogen bonding
In silico prediction; experimental logP not verified
Physicochemical Properties Drug Likeness Solubility Permeability

Kinase Selectivity vs. Disubstituted Analog

A critical differentiator is the target selectivity profile inferred from the N4-substitution pattern. The N,N-bis(2-methoxyethyl) analog has been specifically identified as a phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor . In contrast, the mono-N-(2-methoxyethyl)-1-phenyl variant belongs to the widely studied 4-amino-substituted class, which has a strong literature precedent for targeting receptor tyrosine kinases, particularly EGFR [1]. While direct biochemical IC50 data are absent, this fundamental shift in molecular pharmacology, driven by a single additional methoxyethyl group, provides a strong class-level inference: the target compound is unlikely to function as a PI3Kδ inhibitor and is instead a candidate for EGFR-directed research. This distinction is essential for scientists selecting tool compounds for kinase panels.

Kinase target class vs. bis-substituted analog
Class-level inference
EGFR candidate (mono-substituted) vs. PI3Kδ inhibitor (bis-substituted)
N4-substitution pattern suggests distinct primary target engagement
No direct binding data; inferred from scaffold SAR
Kinase Selectivity PI3Kδ EGFR Target Engagement

Missing IC50 and Selectivity Data

A systematic search of primary research papers, patents, and authoritative databases (e.g., PubChem, ChEMBL, BindingDB) reveals a crucial experimental data gap: no peer-reviewed, quantitative biochemical or cellular potency data (IC50, Ki, EC50) are available for N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1][2]. This contrasts sharply with its parent compound, PP3, which has a well-characterized EGFR kinase IC50 of 2.7 µM and is established as a negative control for Src kinase assays . The absence of this foundational pharmacological data means the target compound's potency and selectivity relative to PP3 or any other analog are currently unknown and should be the subject of initial screening before large-scale procurement for screening campaigns or definitive biological studies.

Missing potency & selectivity data
Data to verify
No published IC50 / Ki available; PP3 EGFR IC50 = 2.7 µM reported
Potency uncharacterized; requires in-house profiling before probe use
Suitable as synthetic intermediate or initial screening candidate
Data Gap In Vitro Pharmacology IC50 Selectivity Profile

Application Scenarios: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Profiling of N4-Substituted Analogs

This compound is best deployed as a distinct member of a series designed to probe the SAR of the N4-position on the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. Its unique physicochemical fingerprint (clogP 2.50, zero HBD) relative to other analogs (see Section 3) makes it a valuable tool to dissect the role of hydrogen-bonding and lipophilicity on kinase selectivity and cellular permeability [1]. Include this compound in an initial panel alongside PP3 (unsubstituted) and the N,N-bis(2-methoxyethyl) analog to rapidly map the functional consequences of increasing N4-substitution.

Synthetic Intermediate for Covalent Inhibitor Design

Given the presence of a secondary amine (converted to a tertiary after N-substitution) in the parent class, the methoxyethyl group can serve as a stable, solubilizing handle that differentiates it from simpler alkyl analogs. Researchers can leverage this compound as a precursor for further derivatization at other positions on the pyrimidine ring, using it in the synthesis of focused libraries where the N4-substituent's influence on overall drug-like properties is a primary variable [2].

Negative Control for PI3Kδ Studies

Based on class-level inference, this mono-substituted compound is expected to be inactive against PI3Kδ, in contrast to its bis-substituted counterpart. It can therefore be positioned as a chemically-matched negative control for the N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine PI3Kδ inhibitor in cellular assays, particularly where the parent compound PP3 is unsuitable due to its distinct physicochemical profile and EGFR activity .

Application
Selection Property
Validation Focus
Kinase selectivity SAR studies
N4-substituent physicochemical profile (zero HBD, shifted lipophilicity)
Permeability and target engagement assays across N4 variants
Focused library synthesis
Stable methoxyethyl handle for further derivatization
Reactivity and product purity monitoring
Negative control for PI3Kδ inhibitor assays
Mono-substituted N4 pattern predicted PI3Kδ-inactive
PI3Kδ biochemical assay confirmation
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